p-Cresol hydrate
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Description
p-Cresol, also known as 4-methylphenol, is an organic compound with the formula CH3C6H4(OH). It is a colorless solid that is widely used as an intermediate in the production of other chemicals . It is a derivative of phenol and is an isomer of o-cresol and m-cresol . The molecular formula of p-Cresol hydrate is C7H10O2 .
Synthesis Analysis
A fully continuous-flow diazotization–hydrolysis protocol has been developed for the preparation of p-cresol. This process started from the diazotization of p-toluidine to form diazonium intermediate. The reaction was then quenched by urea and subsequently followed by a hydrolysis to give the final product p-cresol .
Molecular Structure Analysis
The solid-state structure of p-Cresol has been investigated using detailed structural analysis, thermal analysis, lattice energy calculations, and variable temperature powder X-ray diffraction . A possible mechanism for the transformation from form II to form I has been proposed .
Chemical Reactions Analysis
When cresol isomers are used directly as the active ingredient in bactericides or disinfectants, their effect is due to physical damage of bacterial cell membranes . The gas phase structure and excited state lifetime of the p-aminophenol⋯p-cresol heterodimer have been investigated as a model system to study the competition between π–π and H-bonding interactions in aromatic dimers .
Physical And Chemical Properties Analysis
p-Cresol is a crystalline solid with a sweet, tarry odor . It has a molecular weight of 108.2, a boiling point of 396°F, a melting point of 95°F, and a specific gravity of 1.04 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methylphenol;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O.H2O/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBPCZHKDJAVSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Cresol hydrate |
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